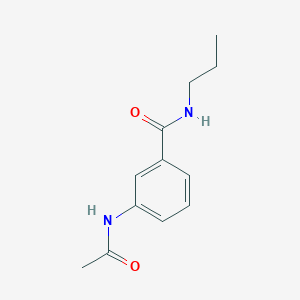![molecular formula C15H20N2O4 B354708 4-{4-[(Butylamino)carbonyl]anilino}-4-oxobutanoic acid CAS No. 908492-44-4](/img/structure/B354708.png)
4-{4-[(Butylamino)carbonyl]anilino}-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-{4-[(Butylamino)carbonyl]anilino}-4-oxobutanoic acid” is a chemical compound with the CAS Number: 908492-44-4. Its molecular weight is 292.33 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H20N2O4/c1-2-3-10-16-15(21)11-4-6-12(7-5-11)17-13(18)8-9-14(19)20/h4-7H,2-3,8-10H2,1H3,(H,16,21)(H,17,18)(H,19,20) . This code provides a specific string of characters that describes the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a molecular weight of 292.33 . More detailed physical and chemical properties (like melting point, boiling point, solubility, etc.) are not provided in the available resources.Applications De Recherche Scientifique
Synthesis of Bioactive Compounds : Maftei et al. (2013) explored the synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs, including derivatives of 4-{4-[(Butylamino)carbonyl]anilino}-4-oxobutanoic acid. They tested these compounds for antitumor activity against a panel of 11 cell lines in vitro (Maftei et al., 2013).
Molecular Docking and Vibrational Studies : Vanasundari et al. (2018) conducted molecular docking, vibrational, structural, electronic, and optical studies on derivatives of this compound. Their research provided insights into the reactivity, non-linear optical properties, and potential biological activities of these compounds (Vanasundari et al., 2018).
Synthesis and Antimicrobial Activities : Sana et al. (2011) researched the synthesis and antimicrobial activities of amide derivatives of 4-[(2-isopropyl-5-methylcyclohexyl)oxo]-4-oxobutanoic acid, demonstrating the potential of such compounds in combating microbial infections (Sana et al., 2011).
Study of Psychotropic Activity : Pulina et al. (2022) synthesized and studied the psychotropic activity spectrum of 4-aryl-2-benzoylmethylenehydrazono-4-oxobutanoic acids. Their findings could aid in the targeted synthesis of new pharmaceutical substances (Pulina et al., 2022).
Exploration for Medicinal Applications : Sirajuddin et al. (2019) synthesized organotin (IV) derivatives of a carboxylate ligand related to this compound. They examined these compounds for their antimicrobial properties and interactions with DNA, indicating potential medicinal applications (Sirajuddin et al., 2019).
Cytotoxic Evaluation of Derivatives : Zhao et al. (2005) synthesized and evaluated the cytotoxicity of certain 4-anilino-2-phenylquinoline derivatives, contributing to the understanding of how different structures impact biological activity (Zhao et al., 2005).
Microwave-assisted Synthesis : Uguen et al. (2021) developed microwave-assisted synthesis methods for 4-oxo-2-butenoic acids, offering efficient routes for the production of these biologically active species (Uguen et al., 2021).
Novel Urease Inhibitors : Nazir et al. (2018) synthesized novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butamides, exhibiting significant urease inhibitory potential (Nazir et al., 2018).
Safety and Hazards
Propriétés
IUPAC Name |
4-[4-(butylcarbamoyl)anilino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-2-3-10-16-15(21)11-4-6-12(7-5-11)17-13(18)8-9-14(19)20/h4-7H,2-3,8-10H2,1H3,(H,16,21)(H,17,18)(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKSWZLJJGBTXAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC=C(C=C1)NC(=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(3-{[(2-Methoxyethyl)amino]carbonyl}anilino)-4-oxobutanoic acid](/img/structure/B354685.png)
![4-{3-[(Diethylamino)carbonyl]anilino}-4-oxobutanoic acid](/img/structure/B354686.png)
![4-{3-[(Butylamino)carbonyl]anilino}-4-oxobutanoic acid](/img/structure/B354688.png)
![4-Oxo-4-{3-[(3-phenylpropanoyl)amino]-anilino}butanoic acid](/img/structure/B354689.png)
![4-Oxo-4-{4-[(propylamino)carbonyl]-anilino}butanoic acid](/img/structure/B354693.png)
![4-{4-[(Diethylamino)carbonyl]anilino}-4-oxobutanoic acid](/img/structure/B354698.png)
![4-(3-{[(2-Furylmethyl)amino]carbonyl}anilino)-4-oxobutanoic acid](/img/structure/B354701.png)
![3-{[(cyclohexylamino)carbonyl]amino}-N-propylbenzamide](/img/structure/B354706.png)
![4-{4-[(Methylanilino)carbonyl]anilino}-4-oxobutanoic acid](/img/structure/B354713.png)
![3-[(cyclopropylcarbonyl)amino]-N-ethyl-N-phenylbenzamide](/img/structure/B354714.png)
![N-[4-(isobutyrylamino)phenyl]cyclopropanecarboxamide](/img/structure/B354719.png)
![N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}cyclopropanecarboxamide](/img/structure/B354805.png)
![N-{4-[(2-methoxyethyl)carbamoyl]phenyl}thiophene-2-carboxamide](/img/structure/B354828.png)
